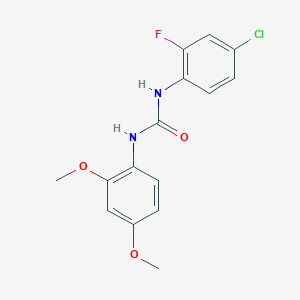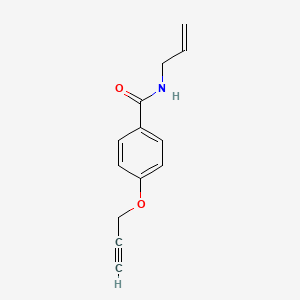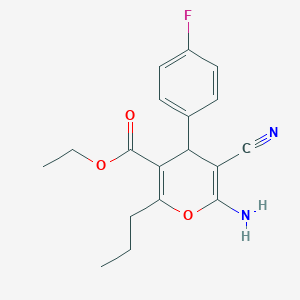
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea, also known as CFTR inhibitor-172, is a small molecule inhibitor that has been widely used in scientific research to study the cystic fibrosis transmembrane conductance regulator (CFTR) protein.
作用機序
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 acts as a potent and selective inhibitor of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea chloride channel activity. It binds to the cytoplasmic side of the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, near the ATP binding site, and prevents ATP-dependent channel gating. This results in a reduction of chloride and bicarbonate secretion, which can be measured using various techniques such as patch-clamp electrophysiology and ion-sensitive fluorescent dyes.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea-mediated chloride and bicarbonate secretion in various epithelial cell types, including airway, pancreatic, and intestinal cells. It has also been shown to reduce mucus secretion and improve bacterial clearance in CF airway epithelia.
実験室実験の利点と制限
One of the main advantages of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition. This makes it a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. However, one limitation is that it may have off-target effects on other ion channels or transporters, which could complicate data interpretation. Additionally, its effects may be influenced by experimental conditions such as cell type, culture conditions, and assay methodology.
将来の方向性
There are a number of future directions for research on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172. One area of interest is the development of more potent and selective N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitors that can be used in clinical trials for cystic fibrosis. Another area of interest is the use of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172's effects on N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function and its potential off-target effects.
Conclusion
In summary, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 is a valuable tool for studying N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea function in vitro and in vivo. Its high potency and selectivity for N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibition make it a useful compound for scientific research. However, its off-target effects and sensitivity to experimental conditions must be considered when interpreting data. Future research will continue to explore the potential therapeutic applications of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 and its mechanisms of action.
合成法
The synthesis of N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 involves a multi-step process. The first step is the reaction between 4-chloro-2-fluoroaniline and 2,4-dimethoxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reduced using sodium borohydride to form the secondary amine. Finally, the secondary amine is reacted with isocyanate to form the urea product, N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172.
科学的研究の応用
N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea inhibitor-172 has been used extensively in scientific research to study the N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea protein, which is responsible for regulating chloride and bicarbonate secretion in various epithelial tissues. N-(4-chloro-2-fluorophenyl)-N'-(2,4-dimethoxyphenyl)urea dysfunction is associated with cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs.
特性
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3/c1-21-10-4-6-13(14(8-10)22-2)19-15(20)18-12-5-3-9(16)7-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFFTWRXGLIBZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)Cl)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-fluorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5374276.png)
![1-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5374280.png)
![2,2-dimethyl-N-{2-[methyl(methylsulfonyl)amino]ethyl}-1-(2-thienyl)cyclopropanecarboxamide](/img/structure/B5374282.png)
![3-{2-[(4,4-dimethylpentyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5374298.png)
![3-{[(3-phenylpropyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5374306.png)

![{[5-(3-chloro-2-methylphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5374316.png)
![1-[(2'-methoxy-3-biphenylyl)carbonyl]-N,N-dimethyl-4-azepanamine](/img/structure/B5374317.png)
![3-allyl-5-{3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5374331.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-ethylphenyl)ethanediamide](/img/structure/B5374338.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[(5-methyl-1H-pyrazol-3-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5374342.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5374348.png)
![8-[(2-anilino-5-pyrimidinyl)carbonyl]-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5374376.png)